molecular formula C11H8N2OS B8401644 6-Allyloxy-benzothiazole-2-carbonitrile

6-Allyloxy-benzothiazole-2-carbonitrile

Cat. No. B8401644
M. Wt: 216.26 g/mol
InChI Key: FUMCBQRRIRNMGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Allyloxy-benzothiazole-2-carbonitrile is a useful research compound. Its molecular formula is C11H8N2OS and its molecular weight is 216.26 g/mol. The purity is usually 95%.
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properties

Product Name

6-Allyloxy-benzothiazole-2-carbonitrile

Molecular Formula

C11H8N2OS

Molecular Weight

216.26 g/mol

IUPAC Name

6-prop-2-enoxy-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C11H8N2OS/c1-2-5-14-8-3-4-9-10(6-8)15-11(7-12)13-9/h2-4,6H,1,5H2

InChI Key

FUMCBQRRIRNMGH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)N=C(S2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-cyano-6-hydroxybenzothiazole 32 (336.2 mg, 1.91 mmol) and allyl bromide (331 μl, 3.82 mmol) were dissolved in N,N-dimethylformamide (1.5 ml), potassium carbonate (404.6 mg, 1.53 mmol) was added in an argon atmosphere, and the reaction mixture was stirred for an hour at room temperature. Water (20 ml) was added to the reaction mixture, and after extraction with ethyl acetate (3×50 ml) and drying of the organic layer with anhydrous sodium sulfate, the result was concentrated in vacuo. The resulting residue was purified by preparative thin-layer silica gel column chromatography {one 20 cm×20 cm×1.75 mm plate; hexane-ethyl acetate (1:1)}, yielding 6-allyloxy-benzothiazole-2-carbonitrile 33 (418.1 mg, 90%) as a pale yellow solid.
Quantity
336.2 mg
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reactant
Reaction Step One
Quantity
331 μL
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reactant
Reaction Step One
Quantity
1.5 mL
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solvent
Reaction Step One
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404.6 mg
Type
reactant
Reaction Step Two
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Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In greater detail, 2-cyano-6-methoxybenzothiazole is used as a starting material and reacted with pyridine hydrochloride to yield 2-cyano-6-hydroxybenzothiazole. Next, the 2-cyano-6-hydroxybenzothiazole is reacted with allyl bromide to yield 6-allyloxy-benzothiazole-2-carbonitrile.
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

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